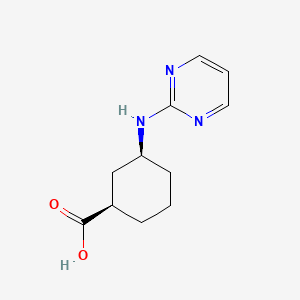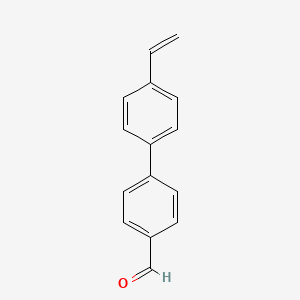
4-(4-Ethenylphenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethenylphenyl)benzaldehyde is an organic compound with the molecular formula C15H12O. It is characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with an ethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Ethenylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde is reacted with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Sonogashira coupling reaction mentioned above is a scalable method that can be adapted for industrial use, given the availability of starting materials and appropriate reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2), while hydroboration can be performed using borane (BH3).
Major Products Formed
Oxidation: 4-(4-Ethenylphenyl)benzoic acid.
Reduction: 4-(4-Ethenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethenylphenyl)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Ethenylphenyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with hydrazine . The ethenyl group can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynylbenzaldehyde: Similar in structure but with an ethynyl group instead of an ethenyl group.
4-Formylphenylacetylene: Another derivative with a formyl group attached to a phenyl ring substituted with an acetylene group.
4-Acetylbenzaldehyde: Contains an acetyl group instead of an ethenyl group.
Uniqueness
4-(4-Ethenylphenyl)benzaldehyde is unique due to the presence of both an aldehyde and an ethenyl group, which allows for a wide range of chemical reactions and applications. Its structural features make it a valuable compound in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
155686-71-8 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-(4-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2-11H,1H2 |
InChI-Schlüssel |
PVFRQQZHGFVMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



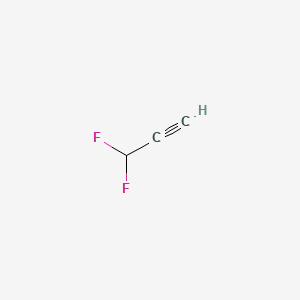
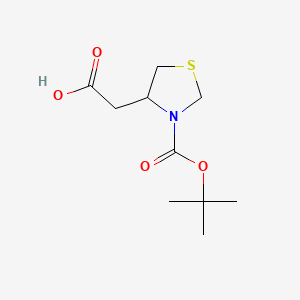
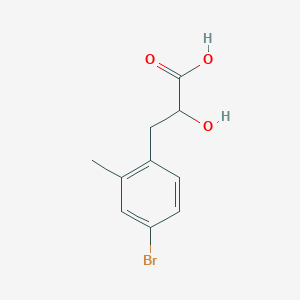
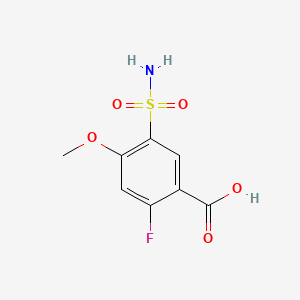

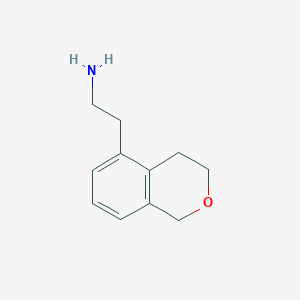
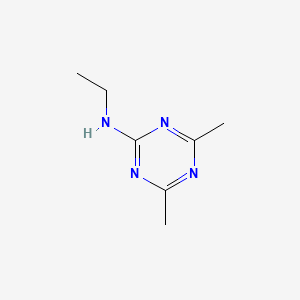
![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)
![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
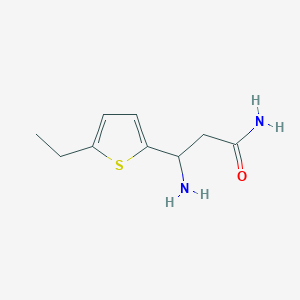
![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
